Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine
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Overview
Description
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is an organic compound that features a furan ring, a methoxy-substituted phenyl group, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine typically involves multi-step organic reactions
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Methoxy-Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the furan ring is alkylated with a methoxy-substituted benzyl halide in the presence of a Lewis acid catalyst.
Formation of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced at the double bond or the furan ring to form saturated derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Saturated amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and methoxy-phenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl-[1-(4-hydroxy-phenyl)-but-3-enyl]-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Furan-2-ylmethyl-[1-(4-chloro-phenyl)-but-3-enyl]-amine: Contains a chloro group instead of a methoxy group.
Furan-2-ylmethyl-[1-(4-nitro-phenyl)-but-3-enyl]-amine: Features a nitro group instead of a methoxy group.
Uniqueness
Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)but-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-5-16(17-12-15-6-4-11-19-15)13-7-9-14(18-2)10-8-13/h3-4,6-11,16-17H,1,5,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECXMIWSBQFFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389917 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340025-61-8 |
Source
|
Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)but-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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